molecular formula C21H19N3O3S B6976180 N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-4-cyanooxane-4-carboxamide

N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-4-cyanooxane-4-carboxamide

Cat. No.: B6976180
M. Wt: 393.5 g/mol
InChI Key: WFLZEPLJFLJXRA-UHFFFAOYSA-N
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Description

N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-4-cyanooxane-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring, a cyano group, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-4-cyanooxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c22-14-21(8-10-26-11-9-21)19(25)23-16-6-7-18-17(12-16)24-20(27-18)28-13-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLZEPLJFLJXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C(=O)NC2=CC3=C(C=C2)OC(=N3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-4-cyanooxane-4-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative. The introduction of the benzylsulfanyl group can be accomplished via nucleophilic substitution reactions. The final steps involve the formation of the cyanooxane and carboxamide groups under controlled conditions, often using reagents such as cyanogen bromide and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-4-cyanooxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted benzoxazole derivatives.

Scientific Research Applications

N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-4-cyanooxane-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-4-cyanooxane-4-carboxamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, potentially disrupting replication and transcription processes. The cyano group may act as an electrophile, reacting with nucleophilic sites in proteins or enzymes, thereby inhibiting their function. The overall effect is a disruption of cellular processes, which can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-2-(5-oxooxolan-3-yl)acetamide
  • N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-2-(5-oxooxolan-3-yl)acetamide

Uniqueness

N-(2-benzylsulfanyl-1,3-benzoxazol-5-yl)-4-cyanooxane-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

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